Conolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

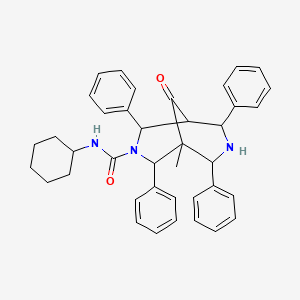

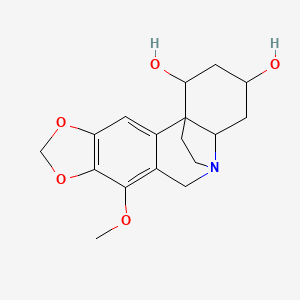

Conolidine is an indole alkaloid derived from the bark of the tropical flowering shrub Tabernaemontana divaricataThis compound has garnered significant attention due to its potential as a non-opioid analgesic, offering pain relief without the severe side effects associated with traditional opioid medications .

準備方法

Synthetic Routes and Reaction Conditions: The first asymmetric total synthesis of conolidine was developed by Micalizio and coworkers in 2011. This synthetic route involves nine steps starting from commercially available acetyl-pyridine. Key reactions include a [2,3]-Still-Wittig rearrangement and a conformationally-controlled intramolecular Mannich cyclization . Other notable synthetic methods include:

Weinreb Group (2014): Utilized a conjugative addition of an indole precursor to an oxime-substituted nitrosoalkene to generate the tetracyclic skeleton of this compound in four steps.

Takayama and Colleagues (2016): Employed a gold(I)-catalyzed exo-dig synthesis of a racemic piperidinyl aldehyde.

Ohno and Fujii (2016): Accessed the tricyclic pre-Mannich intermediate through a chiral gold(I) catalyzed cascade cyclization.

Industrial Production Methods: While industrial-scale production methods for this compound are still under development, the synthetic routes mentioned above provide a foundation for potential large-scale synthesis. The focus remains on optimizing yield and reducing the number of steps involved to make the process more economically viable .

化学反応の分析

Types of Reactions: Conolidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

Substitution: Substitution reactions, particularly involving the indole ring, are common in this compound chemistry.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Gold(I) catalysts for cyclization reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound that retain the core indole alkaloid structure but exhibit different pharmacological properties .

科学的研究の応用

作用機序

Conolidine exerts its analgesic effects by selectively binding to the atypical chemokine receptor ACKR3/CXCR7. This receptor acts as an opioid scavenger, regulating the availability of opioid peptides for classical opioid receptors. By blocking ACKR3, this compound increases the availability of these peptides, enhancing their interaction with classical receptors and providing pain relief without the typical side effects of opioids .

類似化合物との比較

Conolidine is unique among indole alkaloids due to its non-opioid analgesic properties. Similar compounds include:

Morphine: A potent opioid analgesic with significant side effects such as addiction and respiratory depression.

Oxycodone: Another opioid analgesic with a high potential for addiction and overdose.

Buprenorphine: A partial opioid agonist used for pain management and opioid use disorder treatment, with a lower likelihood of severe side effects compared to full agonists

This compound’s ability to provide pain relief without the severe side effects associated with traditional opioids makes it a promising candidate for future pain management therapies .

特性

CAS番号 |

100414-81-1 |

|---|---|

分子式 |

C17H18N2O |

分子量 |

266.34 g/mol |

IUPAC名 |

(13S,14E)-14-ethylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraen-12-one |

InChI |

InChI=1S/C17H18N2O/c1-2-11-9-19-8-7-12(11)17(20)16-14(10-19)13-5-3-4-6-15(13)18-16/h2-6,12,18H,7-10H2,1H3/b11-2-/t12-/m0/s1 |

InChIキー |

DBGBUYFOJXOYNY-RENATIMJSA-N |

異性体SMILES |

C/C=C\1/CN2CC[C@@H]1C(=O)C3=C(C2)C4=CC=CC=C4N3 |

正規SMILES |

CC=C1CN2CCC1C(=O)C3=C(C2)C4=CC=CC=C4N3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxo-3-sulfo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15126508.png)

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid](/img/structure/B15126512.png)

![[(4R,6R,7S,8R)-7-methoxy-12-methyl-10,13-dioxo-11-(propylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B15126533.png)

![3-[25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide](/img/structure/B15126537.png)

![6-[[7-Chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15126575.png)

![[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B15126578.png)

![[3,4,5-Trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B15126583.png)